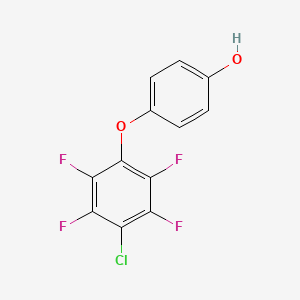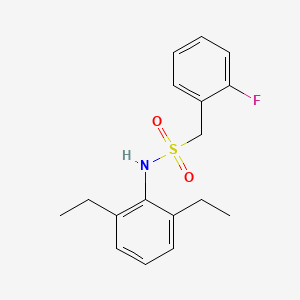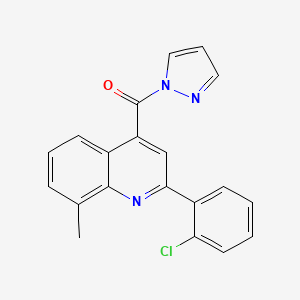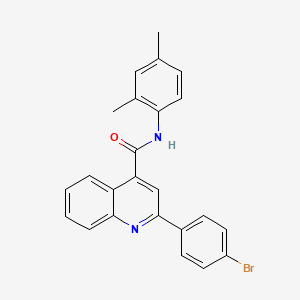
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methyl-2-pyridinyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methyl-2-pyridinyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is an important regulator of various cellular processes, including cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methyl-2-pyridinyl)urea acts as a potent inhibitor of this compound by binding to the ATP-binding site of this compound. This prevents the phosphorylation of downstream targets of this compound, leading to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurological disorders, this compound has also been studied for its effects on various biochemical and physiological processes. For example, this compound has been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methyl-2-pyridinyl)urea is its high potency and specificity for this compound inhibition. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are many potential future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other cellular processes, such as autophagy and DNA repair. Additionally, the potential use of this compound in combination with other anticancer agents is an area of active research. Overall, this compound is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment. This compound is known to play a crucial role in cancer cell proliferation and survival, and the inhibition of this compound by this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as this compound is involved in the regulation of neuronal function.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-4-3-9-17-15(11)19-16(20)18-14-8-7-12-5-2-6-13(12)10-14/h3-4,7-10H,2,5-6H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPAUKJOHQPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4780047.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)

![1-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4780078.png)
![N-allyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4780093.png)

![2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4780103.png)

![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4780130.png)


![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)